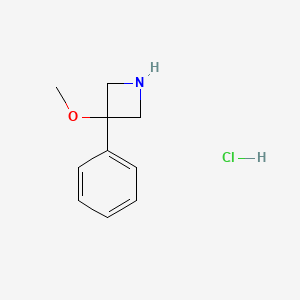

3-Methoxy-3-phenylazetidine hydrochloride

Descripción

Propiedades

IUPAC Name |

3-methoxy-3-phenylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10(7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETSBXWNGPPDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Laboratory Synthesis

The compound 3-Methoxy-3-phenylazetidine is typically synthesized via cyclization reactions involving precursors bearing appropriate functional groups that enable ring closure to the azetidine core. A common laboratory approach includes:

- Starting materials: Phenylacetonitrile or related phenyl-substituted intermediates.

- Key reaction: Reaction with methanol in the presence of a base to introduce the methoxy group.

- Cyclization: Formation of the four-membered azetidine ring is induced by intramolecular nucleophilic substitution or ring-closing reactions under elevated temperature conditions.

- Catalysts: Catalytic systems such as palladium or copper may be employed to facilitate coupling or ring closure.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) stabilize intermediates and minimize side reactions.

- Temperature control: Low to moderate temperatures (0–30 °C) are preferred to prevent decomposition of methoxy-substituted intermediates.

This approach yields 3-Methoxy-3-phenylazetidine as a free base, which can be converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Detailed Preparation of 3-Methoxy-3-phenylazetidine Hydrochloride: Patent-Informed Methodology

A comprehensive preparation method related to the synthesis of 3-substituted azetidine derivatives, including this compound, is described in patent CN102320984B, focusing on related intermediates and analogs.

Synthetic Strategy Overview

- Step 1: Preparation of key intermediate (Formula I compound)

- Starting from meta-methoxy propiophenone derivatives.

- Formation of chiral ketone intermediates via asymmetric synthesis using chiral acids.

- Step 2: Wittig or Horner-Emmons-Wittig reaction

- Reaction of the intermediate with ethyltriphenylphosphonium bromide or ethyl triphenyl phosphonium chloride in the presence of a base (e.g., potassium tert-butoxide or n-butyl lithium).

- Solvents used include methyl tert-butyl ether, tetrahydrofuran, or methyl tetrahydrofuran.

- Reaction temperatures maintained between 0 °C and 30 °C.

- Step 3: Formation of (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-ene-1-amine (Formula II)

- The product is isolated as a crude oil, then converted to the hydrochloride salt by treatment with hydrogen chloride in ethyl acetate.

- Step 4: Catalytic hydrogenation

- Hydrogenolysis of the double bond using Pd/C catalyst under hydrogen atmosphere to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

- Step 5: Demethylation

- Conversion of the amine to tapentadol hydrochloride via demethylation, illustrating the compound’s role as an intermediate.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Meta-methoxy propiophenone + chiral acid | Methanol/Acetone | 20–38 | 75 (chiral salt) |

| 2 | Wittig reagent + potassium tert-butoxide | Methyl tert-butyl ether | 0–30 | ~80 (hydrochloride salt) |

| 3 | Hydrogen chloride treatment | Ethyl acetate | 0 (ice bath) | Crystallization |

| 4 | Pd/C, H2 hydrogenolysis | Ethanol | Room temp | 82 |

| 5 | Demethylation with methylsulfonic acid | Methylsulfonic acid | 75 | 82 |

This method is noted for its short synthetic route, mild reaction conditions, avoidance of highly toxic reagents, and suitability for industrial production.

Summary Table of Preparation Methods

| Method Type | Key Reactions/Steps | Reagents/Catalysts | Solvents | Temp. Range (°C) | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Base-mediated cyclization | Phenylacetonitrile + methanol + base → cyclization | Bases: NaH, K tert-butoxide | DMF, THF | 0–30 | Moderate | Laboratory scale, ring closure to azetidine |

| Wittig/Horner-Emmons reaction | Chiral ketone intermediate + Wittig reagent | Ethyltriphenylphosphonium bromide/chloride, K tert-butoxide, n-BuLi | Methyl tert-butyl ether, THF | 0–30 | ~80 | Industrially scalable, mild conditions |

| Catalytic hydrogenation | Hydrogenolysis of alkene intermediate | Pd/C catalyst | Ethanol | Room temp | 82 | Converts alkene to saturated amine |

| Demethylation | Demethylation to final hydrochloride salt | Methylsulfonic acid, L-methionine | Methylsulfonic acid | 75 | 82 | Final step for tapentadol hydrochloride synthesis |

| Staudinger cycloaddition | Schiff base + 2-methoxyacetyl chloride → β-lactams | Triethylamine | Dichloromethane | 0–25 | 67–77 | Produces cis/trans β-lactams, related azetidine derivatives |

Research Findings and Methodological Considerations

- Catalyst and base choice significantly influence yield and stereoselectivity; potassium tert-butoxide and n-butyl lithium are preferred bases for Wittig reactions.

- Solvent selection affects intermediate stability; methyl tert-butyl ether and THF are favored for their inertness and solubilizing properties.

- Temperature control between 0 and 30 °C is critical to prevent decomposition of methoxy-substituted intermediates and to maintain stereochemical integrity.

- Purification via crystallization of hydrochloride salts and chromatographic techniques ensures high purity suitable for pharmaceutical applications.

- Spectroscopic confirmation using 1H NMR and IR spectroscopy is essential to verify substitution patterns and ring formation.

- Industrial relevance : The described methods avoid harsh reagents and conditions, making them amenable to scale-up with environmental and safety considerations.

Análisis De Reacciones Químicas

3-Methoxy-3-phenylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C10H14ClNO

Molecular Weight : 199.68 g/mol

Appearance : White to off-white powder

Solubility : Soluble in water and organic solvents

The compound features a methoxy group and a phenyl group attached to an azetidine ring, which contributes to its distinct chemical reactivity and biological properties.

Chemistry

3-Methoxy-3-phenylazetidine hydrochloride serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating derivatives with potential new properties.

Biology

Research indicates that this compound may exhibit antimicrobial and anticancer properties :

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial effects against certain bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.

- Anticancer Activity : In vitro studies have demonstrated significant anticancer properties, with dose-dependent inhibition of cell growth observed in various cancer cell lines. For instance, the compound showed an IC50 value of 12.5 μM against HeLa cells, comparable to known anticancer agents like Cisplatin.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Methoxy-3-phenylazetidine | HeLa | 12.5 |

| MCF-7 | 15.0 | |

| IMR-32 | 14.5 | |

| Cisplatin | HeLa | 13.5 |

| MCF-7 | 14.0 |

Medicine

The compound is being researched for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its interactions with specific molecular targets may lead to novel therapeutic applications in treating various diseases, including cancer and bacterial infections .

Industry

In industrial applications, this compound is explored for developing new materials such as polymers and coatings due to its unique structural characteristics.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-3-phenylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: Electron-Donating Groups: The methoxy group in this compound may enhance solubility in polar solvents compared to purely hydrophobic analogs like 3-methylazetidine hydrochloride. However, the phenyl group counterbalances this by increasing lipophilicity .

Physicochemical Properties: Molecular Weight: Bulky substituents (e.g., benzhydryl in ) significantly increase molecular weight, impacting bioavailability and membrane permeability. Salt Forms: Dihydrochloride salts (e.g., 3-Methoxyazetidine-3-methanamine dihydrochloride ) may offer improved aqueous solubility compared to monohydrochlorides.

Stability and Storage :

- Fluorinated and methylated derivatives (e.g., 3-Fluoro-3-methylazetidine hydrochloride) are often stored at low temperatures (–20°C) to prevent degradation, suggesting similar requirements for this compound .

Actividad Biológica

3-Methoxy-3-phenylazetidine hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN

- Molecular Weight : 213.71 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water and organic solvents

The unique structure of this compound includes a methoxy group and a phenyl group attached to an azetidine ring, which may enhance its biological activity compared to similar compounds.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial effects against certain bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies using various cancer cell lines have demonstrated dose-dependent inhibition of cell growth. The compound's efficacy is comparable to known anticancer agents such as Cisplatin.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Methoxy-3-phenylazetidine | HeLa | 12.5 |

| MCF-7 | 15.0 | |

| IMR-32 | 14.5 | |

| Cisplatin | HeLa | 13.5 |

| MCF-7 | 14.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that the compound could be a promising candidate for further development in cancer therapy .

The mechanism of action of this compound involves its interaction with specific molecular targets within the cells. It is believed to affect cellular processes by modulating enzyme activity, receptor binding, and signal transduction pathways. Further research is necessary to elucidate the precise mechanisms involved in its biological activity.

Study on Anticancer Efficacy

A study conducted on the anticancer efficacy of various derivatives of azetidine revealed that those with methoxy substitutions exhibited enhanced activity against cancer cell lines. The study utilized MTT assays to assess cell viability, demonstrating that the presence of electron-withdrawing groups, such as methoxy, significantly improved the potency of these compounds .

Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was screened against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Methoxy-3-phenylazetidine hydrochloride, and what analytical techniques ensure structural fidelity?

- Answer: Synthesis typically involves cyclization of β-amino alcohol precursors using reagents like thionyl chloride (SOCl2) for intramolecular ring closure. Advanced routes may employ Buchwald-Hartwig amination for nitrogen functionalization. Structural validation requires <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to confirm regiochemistry and HPLC (≥98% purity) to ensure product homogeneity. Mass spectrometry (HRMS/ESI) further corroborates molecular weight .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

- Answer: Purity is quantified via reverse-phase HPLC with UV detection at 254 nm, calibrated against pharmacopeial standards. Stability studies should follow ICH Q1A guidelines, storing samples in amber glass vials under inert gas (N2) at ≤25°C and ≤40% relative humidity. Accelerated degradation studies (40°C/75% RH for 6 months) identify susceptibility to hydrolysis or oxidation .

Q. What are the critical parameters for reproducible crystallization of this compound?

- Answer: Solvent polarity (e.g., ethanol/water mixtures), cooling rates (0.5–1.0°C/min), and supersaturation ratios must be optimized. Seed crystals from antisolvent vapor diffusion improve polymorph control. X-ray powder diffraction (XRPD) confirms crystalline phase consistency .

Advanced Research Questions

Q. How can competing side reactions during azetidine ring formation be minimized?

- Answer: Kinetic control via low-temperature (−78°C) lithiation of precursor amines reduces dimerization. Phase-transfer catalysts (e.g., 18-crown-6) enhance nucleophilicity, while solvent selection (THF vs. DMF) modulates reaction kinetics. In situ FTIR monitors intermediate formation to abort reactions at ≤5% by-product thresholds .

Q. How can discrepancies between computational predictions and experimental NMR shifts be resolved?

- Answer: Variable-temperature NMR (VT-NMR) detects conformational dynamics (e.g., ring puckering). Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) refine shift predictions. Residual dipolar coupling (RDC) experiments validate 3D conformers .

Q. What mechanistic insights explain acid-catalyzed ring-opening, and how can this inform reaction optimization?

- Answer: Protonation at the azetidine nitrogen (pKa ~7.2) induces ring strain relief via C–N bond cleavage. Buffering media (pH >8 with K2CO3 or Et3N) suppresses degradation. Kinetic studies using in situ IR track Arrhenius activation parameters (Ea), guiding solvent selection and catalyst design .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

- Answer: Sequential protection-deprotection (e.g., TMS groups for hydroxyl intermediates) stabilizes reactive moieties. Flow chemistry enables precise control of residence time and exothermic reactions. Process Analytical Technology (PAT) tools like Raman spectroscopy monitor intermediate conversion in real time .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Answer: Standardize measurement protocols (e.g., shake-flask method at 25°C ± 0.5°C). Validate via UV/Vis spectrophotometry against calibration curves. Confounding factors (e.g., polymorphic forms, residual solvents) require characterization via DSC and TGA .

Q. Why do toxicity profiles vary across studies, and how can this be resolved?

- Answer: Impurity profiles (e.g., residual Pd in cross-coupled intermediates) may explain discrepancies. LC-MS/MS identifies trace contaminants. Comparative studies using WHO-grade reference standards isolate compound-specific effects .

Methodological Recommendations

- Synthetic Optimization: Prioritize Design of Experiments (DoE) to map reaction space (e.g., Central Composite Design for temperature, catalyst loading, and solvent ratios).

- Analytical Cross-Validation: Combine orthogonal techniques (e.g., NMR for structure, XRD for crystallinity, LC-MS for purity).

- Safety Protocols: Use explosion-proof reactors for exothermic steps and adhere to GHS hazard controls (e.g., PPE: N95 masks, nitrile gloves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.